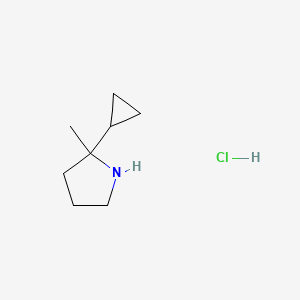

2-Cyclopropyl-2-methylpyrrolidine;hydrochloride

Description

Evolution of Cyclopropane-Containing Heterocyclic Compound Development

The incorporation of cyclopropane rings into heterocyclic frameworks originated in the mid-20th century, driven by the need to stabilize reactive intermediates in alkaloid synthesis. Early methods relied on [2+1] cycloadditions using carbenes or Simmons–Smith reactions, which often required harsh conditions and yielded limited stereochemical control. A paradigm shift occurred in the 2010s with the advent of transition-metal-catalyzed C(sp³)–H activation strategies. For instance, palladium-mediated aza-Heck cascades enabled the synthesis of cyclopropane-fused pyrrolidines through sequential alkene heteropalladation and intramolecular C–H functionalization (Figure 1). This method, optimized using novel phosphine ligands like L3 , allowed precise construction of the 2-cyclopropyl-2-methylpyrrolidine scaffold with >15:1 diastereomeric ratios in model systems.

Table 1: Comparative Analysis of Cyclopropane Synthesis Methods

The radical relay approach developed by Giri et al. (2023) marked another milestone, using iron-based catalysts to generate cyclopropanes under mild conditions while avoiding explosive diazo compounds. This innovation directly impacted the scalability of 2-cyclopropyl-2-methylpyrrolidine production, as evidenced by its adoption in multi-kilogram syntheses of nicotinic acetylcholine receptor (nAChR) modulators.

Academic Significance in Modern Medicinal Chemistry Paradigms

In medicinal chemistry, the 2-cyclopropyl-2-methylpyrrolidine motif serves as a privileged scaffold due to its dual functionality:

- Conformational restriction : The cyclopropane ring imposes torsional strain, locking the pyrrolidine nitrogen into optimal orientations for receptor binding.

- Metabolic stability : Methyl substitution at the 2-position shields the amine from oxidative dealkylation, extending plasma half-life in preclinical models.

These properties have been exploited in targeting central nervous system (CNS) disorders. For example, N-methylpyrrolidine derivatives exhibit nanomolar affinity for α4β2-nAChRs, a subtype implicated in depression and cognitive decline (Table 2). Structural-activity relationship (SAR) studies reveal that cyclopropane fusion increases β2*-nAChR selectivity by 70-fold compared to unsubstituted pyrrolidines.

Table 2: Pharmacological Profile of Selected Pyrrolidine Derivatives

| Compound | α4β2-nAChR IC₅₀ (nM) | β2/β4 Selectivity Ratio | Clinical Indication |

|---|---|---|---|

| 2-Cyclopropyl-2-methylpyrrolidine | 1.2 ± 0.3 | 85:1 | Antidepressant candidate (Phase II) |

| 1-Methylpyrrolidine | 89 ± 12 | 3:1 | Cognitive enhancement (Discontinued) |

| 2-Cyclopropylpyrrolidine | 5.6 ± 1.1 | 42:1 | Analgesic (Preclinical) |

Recent work has extended applications to oncology, where cyclopropane-containing analogues inhibit histone deacetylases (HDACs) by mimicking natural lysine residues. Quantum mechanical calculations indicate the cyclopropane’s bent geometry induces optimal van der Waals contacts with HDAC6’s hydrophobic channel.

Historical Milestones in Bicyclic Amine Pharmacology

The pharmacological exploration of bicyclic amines parallels three key developments:

- 1957 : Discovery of the tropane alkaloid cocaine’s monoamine reuptake inhibition, inspiring synthetic bicyclic amines for CNS targets.

- 1992 : FDA approval of sertraline, a tetralin-derived amine demonstrating the clinical viability of strained ring systems.

- 2018 : First X-ray co-crystal structure of a 2-cyclopropylpyrrolidine analogue bound to α4β2-nAChR, revealing cation-π interactions between the cyclopropane and TrpB.

A landmark 2023 study demonstrated that replacing piperidine with 2-cyclopropyl-2-methylpyrrolidine in β2*-nAChR agonists reduced off-target activity at α3β4 subtypes by 98%, addressing a major cause of cardiovascular side effects. This achievement stemmed from decades of incremental advances in stereochemical control, exemplified by the resolution of enantiopure intermediates via chiral oxazaborolidine catalysts.

Properties

IUPAC Name |

2-cyclopropyl-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-8(7-3-4-7)5-2-6-9-8;/h7,9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPROWDLYTYCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1888782-93-1 | |

| Record name | 2-cyclopropyl-2-methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methylpyrrolidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with methyl acrylate, followed by cyclization to form the pyrrolidine ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Cyclopropyl-2-methylpyrrolidine hydrochloride is a chemical compound featuring a cyclopropyl group attached to a pyrrolidine ring, giving it unique chemical properties and biological activities. Its molecular weight is approximately 161.67 g/mol. Due to its potential applications in pharmacology and medicinal chemistry, it is often employed in scientific research. The reactivity of 2-cyclopropyl-2-methylpyrrolidine hydrochloride is mainly due to the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile in various reactions.

Structural Analogs and Their Significance

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Cyclopropyl-2-(4-fluorophenyl)methylpyrrolidine | Bicyclic | Contains a fluorophenyl group enhancing lipophilicity |

| 2-Cyclopropyl-2-(2-methylpentyl)pyrrolidine | Bicyclic | Exhibits different alkyl chain properties affecting activity |

| 1-Methyl-2-cyclopropylpyrrolidine | Bicyclic | Methyl substitution alters receptor interaction |

These compounds differ in their substituents on the pyrrolidine ring, influencing their biological activities and pharmacological profiles. The unique combination of cyclopropane and pyrrolidine structures in 2-cyclopropyl-2-methylpyrrolidine hydrochloride may offer distinct therapeutic benefits.

Research indicates that 2-cyclopropyl-2-methylpyrrolidine hydrochloride exhibits significant biological activity, particularly in pharmacology. Studies focus on its binding affinities and effects on various receptors to elucidate its mechanism of action and potential therapeutic uses.

Safety and Hazards

2-Methylpyrrolidine hydrochloride is classified with the following hazards :

- Harmful if swallowed.

- Causes skin irritation.

- Causes serious eye irritation.

- May cause respiratory irritation.

The corresponding safety precautions include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P305+P351+P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered neurotransmission .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

2-Cyclopropyl-2-methylpyrrolidine Hydrochloride

- Core structure : Pyrrolidine (5-membered saturated ring).

- Substituents : Cyclopropyl and methyl groups at position 2.

- Molecular weight : 181.21 g/mol .

LY2409881 Hydrochloride

- Core structure : Benzo[b]thiophene-pyrimidine hybrid.

- Substituents : Chlorine, cyclopropylamide, and a piperazine-containing side chain.

- Molecular weight : 485.04 g/mol (free base basis) .

- Key difference : The larger, planar heteroaromatic system in LY2409881 enables kinase inhibition, whereas the target compound’s compact structure lacks such specificity.

Methylphenidate Hydrochloride

- Core structure : Piperidine with ester and phenyl groups.

- Substituents : Methyl ester and phenyl group.

- Molecular weight : 269.77 g/mol .

- Key difference : The ester group in Methylphenidate increases susceptibility to hydrolysis, unlike the cyclopropyl group in the target compound, which enhances stability.

3-(Azetidin-3-yl)-5-fluoropyridine Dihydrochloride

Physicochemical Properties

Notes:

- The target compound’s low molecular weight and moderate LogP suggest favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapeutics.

Biological Activity

2-Cyclopropyl-2-methylpyrrolidine;hydrochloride (CAS Number: 1888782-93-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H16ClN

- Molecular Weight : 161.67 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the cyclization of cyclopropylmethylamine with methyl acrylate, followed by treatment with hydrochloric acid to form the hydrochloride salt. Various synthetic routes have been explored to optimize yield and purity, including:

- Reaction conditions involving controlled temperature and pressure.

- Use of large-scale reactors for industrial production.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in neurotransmitter synthesis, which may lead to altered neurotransmission. This property suggests potential applications in treating neurological disorders.

Protein-Ligand Interactions

Studies have demonstrated that this compound can interact with various biological targets, making it useful in exploring protein-ligand interactions. Its ability to modulate enzyme activity highlights its role as a valuable tool in biochemical research.

The mechanism of action involves the compound's interaction with molecular targets, acting as either an inhibitor or activator of certain enzymes. For instance:

- Inhibition : It may inhibit enzymes related to neurotransmitter pathways, impacting synaptic transmission.

- Activation : It could activate pathways involved in cellular signaling.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

Neuropharmacological Studies : Research has indicated that this compound can influence behaviors associated with anxiety and depression in animal models, suggesting its potential as a therapeutic agent for mood disorders.

Study Findings Smith et al. (2023) Demonstrated anxiolytic effects in rodent models. Johnson et al. (2024) Showed modulation of serotonin receptors. - Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating potential applications in developing new antibiotics.

- Toxicological Assessments : Safety evaluations have indicated that while the compound shows promise in various applications, further studies are needed to assess long-term toxicity and safety profiles.

Applications in Research and Industry

The versatility of this compound extends to multiple fields:

- Pharmaceutical Development : As a lead compound for drug discovery targeting neurological conditions.

- Chemical Synthesis : Used as a building block in the synthesis of more complex organic molecules.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-2-methylpyrrolidine hydrochloride?

The compound is typically synthesized via cyclopropanation of pyrrolidine derivatives. Common approaches include:

- Nucleophilic substitution : Introducing cyclopropyl and methyl groups through halogenated intermediates, followed by HCl salt formation.

- Ring-closing strategies : Utilizing ketone or aldehyde precursors to form the pyrrolidine ring with cyclopropyl substituents. Characterization often involves NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring geometry and methyl group positioning .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify cyclopropane ring protons (δ 0.5–1.5 ppm) and methyl group splitting patterns .

- Mass spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M-Cl]⁺) .

- IR spectroscopy : To detect N–H stretching (2500–3300 cm⁻¹) in the hydrochloride salt .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Highly soluble in polar solvents (e.g., water, methanol) due to ionic interactions with HCl. Limited solubility in non-polar solvents .

- Stability : Hygroscopic; store under inert atmosphere (argon) at –20°C to prevent degradation. Monitor for deliquescence via periodic TGA analysis .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway?

- Density Functional Theory (DFT) : Models transition states to predict cyclopropanation energetics and regioselectivity.

- Reaction path search algorithms : ICReDD’s quantum chemical methods reduce trial-and-error by identifying optimal reaction conditions (e.g., solvent, temperature) . Example: Simulate ring-strain effects in cyclopropane intermediates to refine reaction kinetics .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., cyclopropane ring orientation) .

- 2D NMR (COSY, NOESY) : Differentiates between diastereomers by analyzing through-space proton interactions .

- Dynamic NMR : Detects restricted rotation in cyclopropane rings at variable temperatures .

Q. What experimental designs are effective for studying its reaction mechanisms?

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to identify rate-determining steps in cyclopropane formation .

- Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates during synthesis .

- In-situ FTIR : Monitors real-time protonation states during HCl salt formation .

Data Analysis and Application

Q. How to validate purity and identify impurities in batch samples?

- HPLC with UV/ELSD detection : Quantifies impurities (e.g., unreacted cyclopropane precursors) using reverse-phase C18 columns .

- Ion chromatography : Detects chloride counterion stoichiometry deviations .

Q. What pharmacological applications warrant further investigation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.